[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene
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Overview
Description
[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene is an organic compound characterized by its unique structure, which includes a heptynyl group attached to a diphenylmethyl benzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Hept-1-yn-4-yloxy(diphenyl)methyl]benzene typically involves the reaction of hept-1-yne with diphenylmethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [Hept-1-yn-4-yloxy(diphenyl)methyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [Oct-7-yn-4-yloxy(diphenyl)methyl]benzene
- [Oct-1-yn-3-yloxy(diphenyl)methyl]benzene
Uniqueness
[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene is unique due to its specific heptynyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
52517-94-9 |
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Molecular Formula |
C26H26O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[hept-1-yn-4-yloxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C26H26O/c1-3-14-25(15-4-2)27-26(22-16-8-5-9-17-22,23-18-10-6-11-19-23)24-20-12-7-13-21-24/h1,5-13,16-21,25H,4,14-15H2,2H3 |
InChI Key |
PVPSHYLIPOXUQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC#C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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